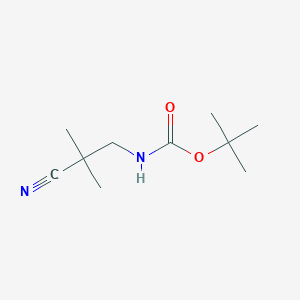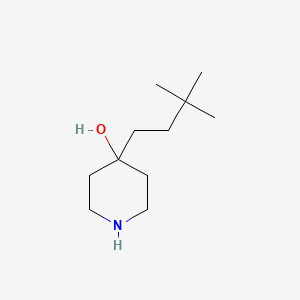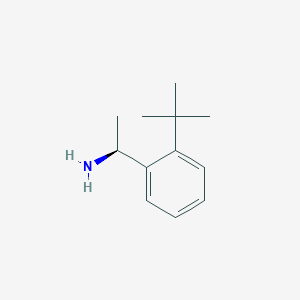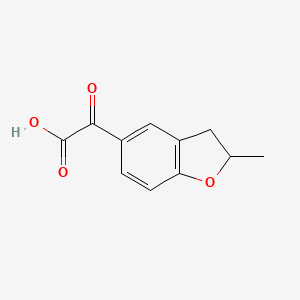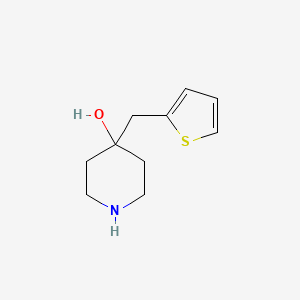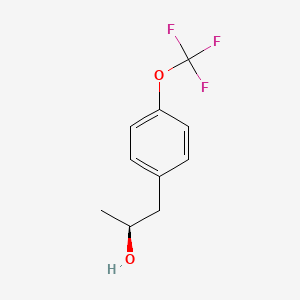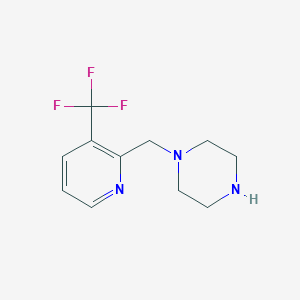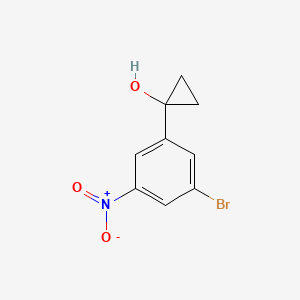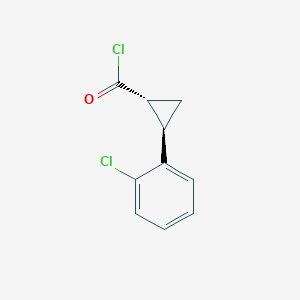
rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride” is a cyclopropane derivative with a chlorophenyl group and a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carbonyl chloride group. One common method is the reaction of 2-chlorophenylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Proper handling and disposal of hazardous reagents like phosgene are crucial in an industrial setting.
化学反応の分析
Types of Reactions
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The chlorophenyl group can undergo oxidation reactions to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, thiols; solvents like dichloromethane or tetrahydrofuran (THF); mild temperatures.
Reduction: Reducing agents like LiAlH4 or NaBH4; solvents like ether or THF; low temperatures.
Oxidation: Oxidizing agents like KMnO4 or CrO3; solvents like water or acetic acid; moderate temperatures.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
Aldehydes and alcohols: from reduction.
Phenols and quinones: from oxidation.
科学的研究の応用
Chemistry
In organic synthesis, rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride can be used as an intermediate for the synthesis of more complex molecules. Its reactive carbonyl chloride group makes it a valuable building block for creating various derivatives.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure could be explored for activity against specific biological targets.
Industry
In the materials science industry, cyclopropane derivatives are often investigated for their potential use in creating new polymers or materials with unique properties.
作用機序
The mechanism of action of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride would depend on its specific application. In chemical reactions, the carbonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. In biological systems, if the compound is used as a drug, it would interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.
類似化合物との比較
Similar Compounds
- 2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
- 2-(2-chlorophenyl)cyclopropane-1-methanol
- 2-(2-chlorophenyl)cyclopropane-1-amine
Uniqueness
The presence of the carbonyl chloride group in rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride makes it more reactive compared to its analogs with carboxylic acid, methanol, or amine groups. This reactivity can be advantageous in synthetic applications where rapid formation of new bonds is desired.
特性
分子式 |
C10H8Cl2O |
|---|---|
分子量 |
215.07 g/mol |
IUPAC名 |
(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2/t7-,8+/m0/s1 |
InChIキー |
OZXAUAVBMALYLM-JGVFFNPUSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2Cl |
正規SMILES |
C1C(C1C(=O)Cl)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)

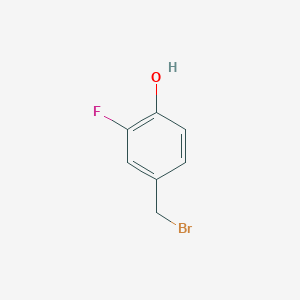
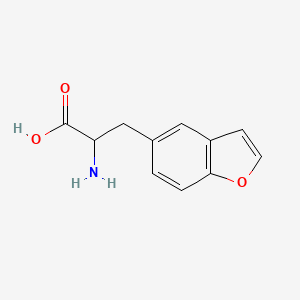
![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
